5-Amino-N-methylthiophene-2-carboxamide
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Overview
Description
5-Amino-N-methylthiophene-2-carboxamide is a heterocyclic compound with the molecular formula C6H8N2OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Amino-N-methylthiophene-2-carboxamide, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For example, the Gewald reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
5-Amino-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Amino-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiophene-3-carboxamide: This compound has a similar structure but with a methyl group at the 5-position instead of an amino group.
Methyl 2-amino-5-methylthiophene-3-carboxylate: This compound has an ester group instead of an amide group.
Ethyl 3-amino-5-methylthiophene-2-carboxylate: This compound has an ethyl ester group instead of an amide group.
Uniqueness
5-Amino-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the amino group at the 5-position can enhance its reactivity and potential for forming hydrogen bonds, which can be important for its biological activity .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-amino-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
YSEDTOYWRSDHQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)N |
Origin of Product |
United States |
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